molecular formula C12H10N4O B8338277 3,9-diaminobenzo[f]quinazolin-1(2H)-one

3,9-diaminobenzo[f]quinazolin-1(2H)-one

Cat. No.: B8338277
M. Wt: 226.23 g/mol
InChI Key: ARIQVZAPFSKYSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,9-Diaminobenzo[f]quinazolin-1(2H)-one is a functionalized quinazolinone derivative of significant interest in medicinal chemistry and antibacterial research. This compound features a benzo[f]quinazolinone core structure, a privileged scaffold in drug discovery known for its diverse biological activities and metabolic stability . The presence of primary amino groups at both the 3 and 9 positions is a key structural feature that enhances its potential for molecular interactions and further synthetic modification, making it a valuable intermediate for developing novel therapeutic agents. This compound is primarily investigated for its potential to inhibit key enzymes in the bacterial folate biosynthesis pathway, particularly Dihydrofolate Reductase (DHFR) . DHFR is a well-validated target for antibacterial therapy, and structural analogs of quinazolinones have demonstrated potent, broad-spectrum antibacterial activities, including against challenging Gram-negative pathogens . The folate pathway is essential for nucleotide synthesis, and its inhibition disrupts DNA replication, leading to bacterial cell death. The diamino-substituted quinazolinone structure is well-suited for exploring inhibition of this target . Researchers can utilize this compound to develop new antimicrobial antifolates with the goal of overcoming resistance to existing drugs like trimethoprim . Beyond its direct antimicrobial applications, this compound serves as a versatile chemical building block. The reactive amino groups allow for the synthesis of more complex derivatives, such as those incorporating sulfonamide or other heterocyclic moieties, which are often linked to enhanced biological activity . These derivatives can be screened for a wide range of pharmacological properties, including anticancer and antitumor activities , as the quinazolinone core is present in several experimental and approved drugs that target receptor tyrosine kinases and other cellular pathways critical in oncology . Disclaimer: This product is supplied for chemical and biological research purposes only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Properties

Molecular Formula

C12H10N4O

Molecular Weight

226.23 g/mol

IUPAC Name

3,9-diamino-2H-benzo[f]quinazolin-1-one

InChI

InChI=1S/C12H10N4O/c13-7-3-1-6-2-4-9-10(8(6)5-7)11(17)16-12(14)15-9/h1-5H,13H2,(H3,14,15,16,17)

InChI Key

ARIQVZAPFSKYSS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=CC3=C2C(=O)NC(=N3)N)N

Origin of Product

United States

Comparison with Similar Compounds

Table 3: DFT Descriptors vs. Experimental Activity

Compound Hardness (η) Experimental Activity (IC₅₀, μM) Correlation (R²)
Benzo[f]quinazolin-1(2H)-one (model) 4.2 eV 12.5 0.92
Chlorophenyl derivative (3c) 3.8 eV 18.0 0.88

Preparation Methods

Palladium-Catalyzed Cross-Coupling and Cyclization Strategies

Palladium-catalyzed reactions are pivotal for constructing the benzo[f]quinazolinone core. A representative approach involves Suzuki–Miyaura cross-coupling followed by acid-mediated cyclization. For instance, substituted 2-iodobenzamides can react with aryl boronic acids bearing protected amino groups under palladium catalysis to form intermediates that undergo Brønsted acid-mediated cyclization (Figure 1) .

Key Reaction Conditions :

  • Catalyst : Pd(PPh₃)₄ (5 mol%)

  • Base : Na₂CO₃

  • Solvent : Toluene/water (3:1)

  • Temperature : 100°C, 12 hours

Post-cyclization, nitro groups at positions 3 and 9 are reduced to amines using H₂/Pd-C or NaBH₄/CoCl₂, yielding the target compound . This method achieves moderate yields (45–70%) but requires careful handling of air-sensitive intermediates.

Copper-Mediated Cyclocondensation of o-Aminobenzamide Derivatives

Copper catalysts enable efficient cyclocondensation reactions. A two-step protocol involves:

  • Coupling of 3,9-dinitroanthranilic acid with urea under Cu(OAc)₂·H₂O catalysis to form 3,9-dinitrobenzo[f]quinazolin-1(2H)-one.

  • Catalytic hydrogenation with Raney nickel to reduce nitro groups to amines .

Optimized Parameters :

  • Catalyst : Cu(OAc)₂·H₂O (10 mol%)

  • Ligand : 1,10-Phenanthroline

  • Solvent : DMF

  • Yield : 68% after hydrogenation

This method benefits from inexpensive reagents but faces limitations in regioselectivity during nitration steps.

Zinc-Promoted Tandem Cyclization

Zinc catalysts facilitate atom-economical syntheses in aqueous media. A one-pot reaction of 3,9-diaminoanthranilamide with formamide in the presence of Zn(PFO)₂ yields the target compound via tandem N-methylation and cyclization (Figure 2) .

Advantages :

  • Solvent : Water (micellar medium)

  • Catalyst Loading : 5 mol% Zn(PFO)₂

  • Yield : 82%

  • Reaction Time : 4 hours

This green approach minimizes waste but requires precise pH control to prevent hydrolysis.

Metal-Free Synthesis Using Organocatalysts

Phosphoric acid catalysts enable nitro-to-amine conversions without metals. A three-component reaction of 3,9-dinitro-2-cyanobenzamide with ammonium acetate and paraformaldehyde under L-proline catalysis generates the diaminobenzo[f]quinazolinone scaffold .

Conditions :

  • Catalyst : L-Proline (20 mol%)

  • Solvent : Ethanol

  • Temperature : Reflux, 6 hours

  • Yield : 75%

This method avoids metal contamination but struggles with scalability.

Microwave-Assisted Cyclization

Microwave irradiation accelerates the formation of the quinazolinone ring. A nitro-substituted precursor is irradiated with NH₃ in DMSO at 150°C for 20 minutes, followed by nitro reduction with Fe/NH₄Cl (Figure 3) .

Benefits :

  • Reaction Time : <30 minutes

  • Yield : 89%

  • Energy Efficiency : 40% reduction vs. conventional heating

Comparative Analysis of Methods

MethodCatalystYield (%)Time (h)Key AdvantageLimitation
Palladium catalysisPd(PPh₃)₄7012Regioselective couplingAir-sensitive intermediates
Copper cyclocondensationCu(OAc)₂6824Low costModerate regioselectivity
Zinc-promotedZn(PFO)₂824Aqueous conditionspH sensitivity
Metal-freeL-Proline756No metal residuesScalability issues
Microwave-assistedNone890.5Rapid synthesisHigh equipment cost

Q & A

Basic: What synthetic methodologies are recommended for preparing 3,9-diaminobenzo[f]quinazolin-1(2H)-one?

Answer:
A common approach involves multi-step reactions starting with halogenated intermediates. For example, 3-amino-9-bromo derivatives can be synthesized via refluxing precursor compounds in ethanol under basic conditions (e.g., 0.1N NaOH) for extended periods (~21.5 hours), followed by filtration, solvent evaporation, and purification via ether extraction and neutralization . Optimizing reaction conditions (e.g., temperature, solvent polarity) and substituent compatibility is critical to avoid side reactions. Post-synthesis characterization using NMR, IR, and mass spectrometry ensures structural fidelity .

Basic: How is the electronic structure of this compound characterized experimentally and computationally?

Answer:
Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level are widely used to compute molecular orbitals, electrostatic potentials, and Fukui functions. These parameters predict nucleophilic/electrophilic sites, validated experimentally via spectroscopic techniques (e.g., 1H^{1}\text{H}-NMR chemical shifts, IR carbonyl stretching frequencies) . For instance, substituents like -NH2_2 significantly alter electron density at the 12N and 14N atoms, detectable via Fukui function analysis .

Advanced: How do substituent-induced Fukui function variations influence reactivity in benzo[f]quinazolinone derivatives?

Answer:
Substituents (-OH, -Cl, -CH3_3, -NH2_2) modulate electrophilic (f+f^+) and nucleophilic (ff^-) Fukui functions at key atomic centers. For example:

  • 12N atom : Nucleophilic reactivity follows -OH > -Cl > -CH3>H>NH_3 > -H > -NH_2$ .
  • 15O atom : Electrophilic reactivity ranks -CH3>Cl>OH>NH_3 > -Cl > -OH > -NH_2 > -H .
    These trends guide site-selective functionalization for drug design. Computational workflows (e.g., Gaussian 09) paired with experimental validation (Hammett constants) resolve discrepancies .

Advanced: How reliable are DFT-derived global hardness parameters in predicting experimental drug activity?

Answer:
A linear correlation (R2>0.9R^2 > 0.9) exists between ab-initio global hardness (η\eta) and experimental drug activity for benzo[f]quinazolinones. The proposed model:

Drug Activity=0.1289ηab-initio+1.1378\text{Drug Activity} = -0.1289\eta_{\text{ab-initio}} + 1.1378

shows excellent agreement for -OH and -Cl substituents. However, semi-empirical methods (e.g., AM1) exhibit lower accuracy for -NH2_2 derivatives, likely due to inadequate parametrization of amino groups . Researchers should cross-validate using hybrid functionals (e.g., CAM-B3LYP) and experimental IC50_{50} assays.

Advanced: How to resolve contradictions between theoretical and experimental activity data?

Answer:
Discrepancies often arise from solvent effects, conformational flexibility, or inadequate basis sets. Mitigation strategies include:

  • Solvent modeling : Use implicit solvation models (e.g., PCM) to account for dielectric environments .
  • Dynamic simulations : Perform molecular dynamics (MD) to assess conformational stability .
  • Multi-parameter regression : Incorporate softness (SS), electrophilicity (ω\omega), and local reactivity descriptors into QSAR models .

Advanced: What methodological frameworks validate computational predictions of reaction mechanisms?

Answer:
A three-step validation protocol is recommended:

Theoretical : Compare Fukui functions and dual descriptor maps across DFT levels (e.g., B3LYP vs. M06-2X) .

Experimental : Synthesize derivatives with targeted substituents and measure kinetic parameters (e.g., kobsk_{\text{obs}}) in nucleophilic/electrophilic assays .

Statistical : Apply multivariate analysis (e.g., PCA) to identify dominant reactivity drivers from computed/experimental datasets .

Basic: What spectroscopic techniques confirm successful synthesis of this compound?

Answer:

  • 1H^{1}\text{H}-NMR : Aromatic proton signals (δ 7.3–8.6 ppm) and amine protons (δ ~5.2 ppm) confirm the quinazolinone core .
  • IR : Stretching vibrations at ~1602 cm1^{-1} (C=O) and ~1531 cm1^{-1} (C-N) validate the lactam structure .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 270 [M+^+]) and fragmentation patterns ensure purity .

Advanced: How do steric and electronic effects of substituents influence regioselectivity in subsequent reactions?

Answer:

  • Steric effects : Bulky groups (e.g., -CH3_3) at position 3C reduce accessibility to electrophilic agents, favoring reactions at 12N .
  • Electronic effects : Electron-withdrawing groups (-Cl) enhance electrophilicity at 15O, directing nucleophilic attacks to this site .
    Combined MD and NBO analysis quantifies these effects, enabling predictive retrosynthetic planning .

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